

Application Notes and Protocols: Cbl-b-IN-1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbl-b-IN-1 is a potent inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2][3] By inhibiting Cbl-b, **Cbl-b-IN-1** enhances T-cell receptor (TCR) signaling, leading to increased T-cell activation, proliferation, and cytokine production.[4][5][6][7] This makes **Cbl-b-IN-1** a valuable tool for research in immuno-oncology and other areas where modulation of the immune system is desired.[3][4] With an IC50 of less than 100 nM, it is a highly effective agent for studying the therapeutic potential of Cbl-b inhibition.[6][7][8]

Solubility Data

The solubility of **Cbl-b-IN-1** is a critical factor for its application in both in vitro and in vivo studies. The following tables provide solubility data for **Cbl-b-IN-1** in Dimethyl Sulfoxide (DMSO) and various formulations containing Polyethylene Glycol 300 (PEG300).

Table 1: Solubility of **Cbl-b-IN-1** in Stock Solutions

Solvent	Concentration	Storage Conditions
DMSO	10 mM (in 1 mL)	-80°C for 6 months; -20°C for 1 month[6]

Table 2: Solubility of **Cbl-b-IN-1** for In Vivo Formulations



Formulation Components	Solubility	Observation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 6 mg/mL (12.03 mM)	Clear solution[6]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 6 mg/mL (12.03 mM)	Clear solution[6]
10% DMSO, 90% Corn Oil	≥ 6 mg/mL (12.03 mM)	Clear solution[6]

Experimental Protocols

Protocol 1: Preparation of Cbl-b-IN-1 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Cbl-b-IN-1** in DMSO.

Materials:

- Cbl-b-IN-1 powder (Molecular Weight: 498.62 g/mol)[7]
- Anhydrous DMSO
- Sterile microcentrifuge tubes

Procedure:

- Allow the Cbl-b-IN-1 vial to equilibrate to room temperature for at least 1 hour before opening.[9]
- To prepare a 10 mM stock solution, dissolve 4.986 mg of **Cbl-b-IN-1** in 1 mL of DMSO.
- Vortex the solution until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[6]
- Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9]



Protocol 2: Preparation of Cbl-b-IN-1 Formulation for In Vivo Administration

This protocol details the preparation of a **Cbl-b-IN-1** dosing solution using a co-solvent system including DMSO and PEG300. This formulation is suitable for animal studies.

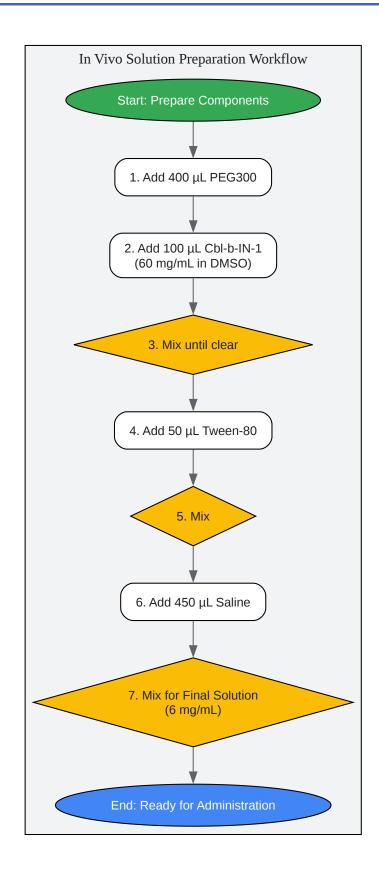
Materials:

- Cbl-b-IN-1 stock solution in DMSO (e.g., 60 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH₂O)
- Sterile tubes

Procedure:

- Prepare a fresh dosing solution on the day of use.
- The following steps are for preparing a 1 mL working solution as an example.[6]
- In a sterile tube, add 400 μL of PEG300.
- Add 100 μL of the 60 mg/mL Cbl-b-IN-1 DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.
- Add 50 μL of Tween-80 to the mixture and mix until uniform.
- Add 450 μL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration will be 6 mg/mL.
- Ensure the final solution is clear before administration. If precipitation is observed, the solution can be gently warmed or sonicated.





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Caption: Workflow for preparing **Cbl-b-IN-1** for in vivo use.



Protocol 3: In Vitro T-Cell Activation Assay

This protocol provides a general method to assess the effect of **Cbl-b-IN-1** on T-cell activation and signaling, based on published studies.[7]

Materials:

- Jurkat cells (or primary T-cells)
- RPMI-1640 medium supplemented with 10% FBS
- Anti-CD3 antibody
- Cbl-b-IN-1 stock solution in DMSO
- Lysis buffer
- Antibodies for Western Blot (e.g., anti-phospho-ZAP70, anti-phospho-PLCy1)

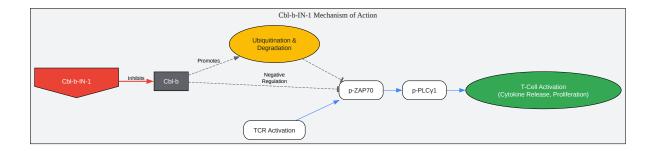
Procedure:

- Culture Jurkat cells in RPMI-1640 medium.
- Pre-treat cells with **Cbl-b-IN-1** (e.g., 5 μ M) or vehicle (DMSO) for a specified time (e.g., 2 hours).
- Stimulate the cells with anti-CD3 antibody for various time points (e.g., 0, 2, 5, 10, 15 minutes) to activate the TCR signaling pathway.
- After stimulation, immediately lyse the cells on ice.
- Clarify the lysates by centrifugation.
- Determine protein concentration of the supernatants.
- Perform Western Blot analysis to detect the phosphorylation levels of key TCR signaling
 proteins like ZAP70 and PLCy1.[5][7] An increase in phosphorylation in Cbl-b-IN-1 treated
 cells compared to control indicates enhanced TCR signaling.



Cbl-b Signaling Pathway and Mechanism of Inhibition

Cbl-b acts as an E3 ubiquitin ligase, targeting key signaling proteins for degradation and thereby dampening T-cell activation. It negatively regulates the T-cell receptor (TCR) signaling cascade. **Cbl-b-IN-1** inhibits this activity. By binding to Cbl-b, the inhibitor prevents the ubiquitination of downstream targets. This results in the sustained phosphorylation and activation of proteins such as ZAP70 and PLCy1, leading to enhanced T-cell activation, proliferation, and the secretion of cytokines like IL-2, IFN-y, and TNF-α.[5][6][7]



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Caption: Inhibition of Cbl-b by Cbl-b-IN-1 enhances TCR signaling.

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